Cas no 86674-78-4 ((2S)-2-(tert-butylcarbamoyl)amino-3-methylbutanoic Acid)

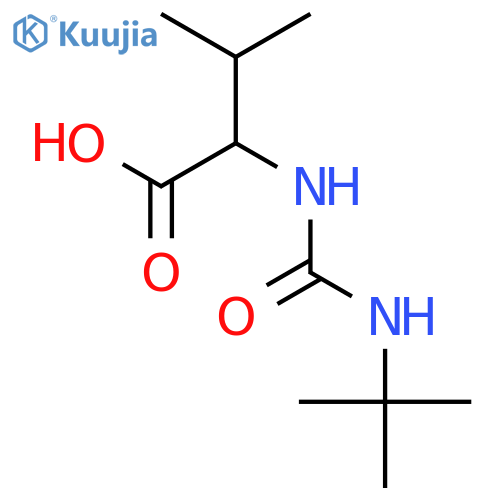

86674-78-4 structure

商品名:(2S)-2-(tert-butylcarbamoyl)amino-3-methylbutanoic Acid

CAS番号:86674-78-4

MF:C10H20N2O3

メガワット:216.277402877808

MDL:MFCD10011644

CID:660904

PubChem ID:28508763

(2S)-2-(tert-butylcarbamoyl)amino-3-methylbutanoic Acid 化学的及び物理的性質

名前と識別子

-

- L-Valine, N-[[(1,1-dimethylethyl)amino]carbonyl]-

- (2S)-2-(tert-butylcarbamoylamino)-3-methylbutanoic acid

- tert.-butylaminocarbonyl valine

- DTXSID70651482

- RCDXPYXXFNYXKK-ZETCQYMHSA-N

- AKOS008144984

- 86674-78-4

- N-tert-butylcarbamoyl-L-valine

- (2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoicacid

- CS-0257967

- EN300-68670

- (2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid

- N-(tert-Butylcarbamoyl)-L-valine

- Z756432052

- SCHEMBL9343215

- (2S)-2-(tert-butylcarbamoyl)amino-3-methylbutanoic Acid

-

- MDL: MFCD10011644

- インチ: InChI=1S/C10H20N2O3/c1-6(2)7(8(13)14)11-9(15)12-10(3,4)5/h6-7H,1-5H3,(H,13,14)(H2,11,12,15)/t7-/m0/s1

- InChIKey: RCDXPYXXFNYXKK-ZETCQYMHSA-N

- ほほえんだ: CC(C)C(C(=O)O)NC(=O)NC(C)(C)C

計算された属性

- せいみつぶんしりょう: 216.14739250g/mol

- どういたいしつりょう: 216.14739250g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 244

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 78.4Ų

(2S)-2-(tert-butylcarbamoyl)amino-3-methylbutanoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-68670-1.0g |

(2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid |

86674-78-4 | 95.0% | 1.0g |

$470.0 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1328637-100mg |

(2s)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid |

86674-78-4 | 95% | 100mg |

¥2851.00 | 2024-04-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1328637-250mg |

(2s)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid |

86674-78-4 | 95% | 250mg |

¥4060.00 | 2024-04-27 | |

| Enamine | EN300-68670-0.25g |

(2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid |

86674-78-4 | 95.0% | 0.25g |

$188.0 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1328637-5g |

(2s)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid |

86674-78-4 | 95% | 5g |

¥29462.00 | 2024-04-27 | |

| Enamine | EN300-295587-0.05g |

2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid |

86674-78-4 | 0.05g |

$612.0 | 2023-05-30 | ||

| TRC | B124273-50mg |

(2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic Acid |

86674-78-4 | 50mg |

$ 95.00 | 2022-06-07 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1328637-50mg |

(2s)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid |

86674-78-4 | 95% | 50mg |

¥2376.00 | 2024-04-27 | |

| Enamine | EN300-295587-0.1g |

2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid |

86674-78-4 | 0.1g |

$640.0 | 2023-05-30 | ||

| Enamine | EN300-68670-10g |

(2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid |

86674-78-4 | 92% | 10g |

$2024.0 | 2023-09-06 |

(2S)-2-(tert-butylcarbamoyl)amino-3-methylbutanoic Acid 関連文献

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

86674-78-4 ((2S)-2-(tert-butylcarbamoyl)amino-3-methylbutanoic Acid) 関連製品

- 26081-00-5(N-Carbamoyl-DL-valine)

- 26117-19-1(3-Methyl-2-ureido-pentanoic Acid)

- 723331-20-2(ZJ 43)

- 61549-49-3(9-Decenenitrile)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量